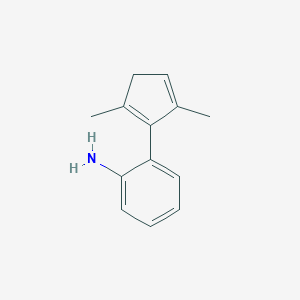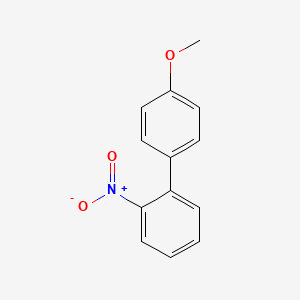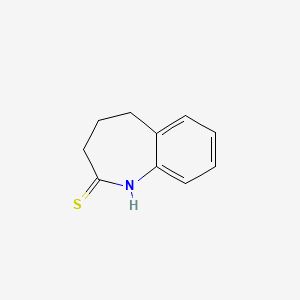
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol
Vue d'ensemble
Description
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol typically involves the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the introduction of the ethanolamine moiety. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(ethylamino)ethanol
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(propylamino)ethanol
- 1-(1-Methyl-1H-pyrrol-2-yl)-2-(butylamino)ethanol
Uniqueness
2-(methylamino)-1-(1-methyl-1H-pyrrol-2-yl)ethanol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(methylamino)-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-9-6-8(11)7-4-3-5-10(7)2/h3-5,8-9,11H,6H2,1-2H3 |
Clé InChI |
YDMISCJMDKCPCV-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=CN1C)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-methylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B8613641.png)





![7,7,8,9,9-Pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8613671.png)




![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)

